Lipophilicity (logP) Comparison: Target Compound vs. 5-Benzyloxy-N-(4-methylphenyl) Analog and 5-Methoxy-N-(4-methoxyphenyl) Analog
The target compound exhibits a calculated logP of 5.35, positioning it at the upper boundary of the Lipinski-compliant range . In comparison, the 5-benzyloxy-N-(4-methylphenyl) analog (where the N-aryl methoxy is replaced by methyl) shows a slightly lower logP of 5.10, while the 5-methoxy-N-(4-methoxyphenyl) analog (where the benzyloxy is replaced by methoxy) drops to logP 3.80 . This 1.55 logP unit difference between the target compound and the 5-methoxy analog translates to a ~35-fold difference in calculated octanol-water partition coefficient, substantially affecting predicted membrane permeability and tissue distribution [1].
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 5.35 |
| Comparator Or Baseline | 5-Benzyloxy-N-(4-methylphenyl) analog: logP 5.10; 5-Methoxy-N-(4-methoxyphenyl) analog: logP 3.80 |
| Quantified Difference | ΔlogP = 0.25 vs. 5-benzyloxy-N-(4-methylphenyl) analog; ΔlogP = 1.55 vs. 5-methoxy-N-(4-methoxyphenyl) analog |
| Conditions | ChemDiv in silico prediction platform (based on molecular structure) |
Why This Matters
For procurement decisions in CNS-targeted or intracellular screening campaigns, the higher logP of the target compound predicts superior passive membrane permeability compared to the 5-methoxy analog, while the specific N-(4-methoxyphenyl) group fine-tunes lipophilicity relative to the N-(4-methylphenyl) analog, potentially altering off-target binding profiles.
- [1] Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337–341. View Source
